Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine
CAS No.: 2246485-99-2
Cat. No.: VC2590696
Molecular Formula: C18H30BNO2
Molecular Weight: 303.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2246485-99-2 |
|---|---|
| Molecular Formula | C18H30BNO2 |
| Molecular Weight | 303.2 g/mol |
| IUPAC Name | N-methyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine |
| Standard InChI | InChI=1S/C18H30BNO2/c1-7-8-13-20(6)14-15-11-9-10-12-16(15)19-21-17(2,3)18(4,5)22-19/h9-12H,7-8,13-14H2,1-6H3 |
| Standard InChI Key | XDHXMAMMHVNUPX-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)CCCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)CCCC |
Introduction
Chemical Identity and Structure
Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine, also known by its IUPAC name N-methyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine, is characterized by a unique structural arrangement that combines a boronic ester moiety with a tertiary amine functionality. This compound features a phenyl group substituted with a tetramethyl-1,3,2-dioxaborolane moiety at the ortho position, which is linked to a nitrogen atom through a methylene bridge. The nitrogen is further substituted with both methyl and butyl groups, creating a tertiary amine center that contributes to the compound's chemical behavior.
Identification Parameters
The compound is uniquely identified through several standard chemical identifiers as presented in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 2246485-99-2 |
| Molecular Formula | C₁₈H₃₀BNO₂ |
| Molecular Weight | 303.2 g/mol |
| Standard InChI | InChI=1S/C18H30BNO2/c1-7-8-13-20(6)14-15-11-9-10-12-16(15)19-21-17(2,3)18(4,5)22-19/h9-12H,7-8,13-14H2,1-6H3 |
| Standard InChIKey | XDHXMAMMHVNUPX-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)CCCC |
| PubChem Compound ID | 77058971 |
Structural Features
The compound's structure can be analyzed according to its key functional components:
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Tetramethyl-1,3,2-dioxaborolane group: This boronic ester moiety is attached to the phenyl ring at the ortho position and serves as a reactive center for various synthetic applications.
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Phenyl ring: Provides structural rigidity and serves as a platform connecting the boronic ester to the amine functionality.
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Tertiary amine: The combination of butyl and methyl substituents on the nitrogen creates a tertiary amine with specific electronic and steric properties.
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Methylene bridge: Connects the phenyl ring to the nitrogen atom, providing conformational flexibility.
Physical and Chemical Properties
Physical Properties
The physical properties of Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine are essential for understanding its behavior in various research applications:
| Property | Description |
|---|---|
| Appearance | Typically a colorless to pale yellow compound |
| Physical State | Likely a viscous liquid or crystalline solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene |
| Melting/Boiling Point | Not specifically reported in available literature |
| Density | Specific value not reported in current literature |
These physical properties influence the handling, storage, and application protocols in laboratory settings.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by its two main functional groups:
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The boronic ester group (tetramethyl-1,3,2-dioxaborolane) functions as a Lewis acid and can participate in various transmetallation reactions, making it particularly valuable in coupling reactions.
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The tertiary amine functionality contributes basic properties and can participate in coordination chemistry, nucleophilic reactions, and potentially serve as a directing group in certain transformations.
Synthesis and Preparation Methods
Purification Techniques
After synthesis, purification typically involves:
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Column chromatography using silica gel with appropriate solvent gradients.
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Recrystallization from suitable solvent systems if the compound is obtained as a solid.
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Distillation under reduced pressure if the compound is obtained as a high-boiling liquid.
Applications in Organic Synthesis
Suzuki-Miyaura Coupling Applications
The tetramethyl-1,3,2-dioxaborolane moiety makes this compound particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely utilized for carbon-carbon bond formation in organic synthesis. The presence of the tertiary amine functionality provides additional coordination possibilities that may influence reactivity and selectivity in these coupling reactions.
Specific applications include:
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Formation of biaryl structures through coupling with aryl halides.
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Construction of complex molecular frameworks in pharmaceutical synthesis.
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Preparation of functionalized materials for electronic and materials science applications.
Other Synthetic Applications
Beyond cross-coupling reactions, this compound may serve in several other synthetic contexts:
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As a building block for nitrogen-containing heterocycles and other complex structures.
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In directed functionalization reactions where the amine group can coordinate to catalysts.
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As a specialized reagent in asymmetric synthesis when used in conjunction with appropriate chiral catalysts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key NMR signals for this compound would include:
| Proton Type | Expected Chemical Shift (ppm) | Integration | Multiplicity |
|---|---|---|---|
| Aromatic protons | 7.2-7.8 | 4H | Complex pattern |
| Benzylic CH₂ | 3.5-3.7 | 2H | Singlet |
| N-CH₃ | 2.1-2.3 | 3H | Singlet |
| N-CH₂ (butyl) | 2.3-2.5 | 2H | Triplet |
| CH₂ groups (butyl) | 1.2-1.6 | 4H | Multiplet |
| Terminal CH₃ (butyl) | 0.8-0.9 | 3H | Triplet |
| Pinacol methyl groups | 1.2-1.4 | 12H | Singlet |
Mass Spectrometry
In mass spectrometry, characteristic fragmentation patterns would likely include:
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Molecular ion peak at m/z 303 corresponding to the intact molecular structure.
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Fragment ions resulting from cleavage at the C-N bond.
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Loss of butyl group to generate a fragment at m/z 246.
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Fragments corresponding to the dioxaborolane moiety.
Infrared Spectroscopy
Key infrared absorption bands would likely include:
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C-H stretching vibrations (3000-2800 cm⁻¹)
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C=C aromatic stretching (1600-1400 cm⁻¹)
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B-O stretching (1350-1310 cm⁻¹)
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C-N stretching (1200-1020 cm⁻¹)
Biological and Pharmaceutical Relevance
Structure-Activity Relationships
The unique combination of a boronic ester with a tertiary amine functionality provides opportunities for multiple interaction points with biological targets:
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The boronic ester can form reversible covalent bonds with nucleophilic residues in proteins.
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The tertiary amine can engage in hydrogen bonding and ionic interactions.
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The phenyl ring can participate in π-stacking interactions with aromatic residues in binding pockets.
Analytical Methods and Quality Control
Chromatographic Analysis
For quality control and purity assessment, the following chromatographic methods are typically employed:
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High-Performance Liquid Chromatography (HPLC) with UV detection.
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Gas Chromatography (GC), particularly for monitoring reaction progress and determining purity.
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Thin-Layer Chromatography (TLC) for rapid analysis during synthesis and purification.
Comparison with Related Compounds
Structural Analogs
Comparing this compound with related structures provides insight into structure-function relationships:
| Compound Type | Structural Differences | Functional Implications |
|---|---|---|
| Para-substituted analogs | Boronic ester at para- instead of ortho-position | Different spatial arrangement affects reactivity patterns |
| Secondary amine analogs | Lack one alkyl substituent on nitrogen | Less sterically hindered; different basicity profile |
| Naphthalene-based analogs | Extended aromatic system | Different electronic properties; potential for π-stacking |
| Cyclic amine analogs | Nitrogen in a ring structure | Conformational restrictions; altered reactivity |
Reactivity Comparisons
The reactivity of Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine compared to similar compounds is influenced by:
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The ortho-positioning of the boronic ester, which may create unique steric and electronic effects.
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The presence of the tertiary amine, which can coordinate to metals and influence reaction pathways.
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The specific steric environment created by the butyl and methyl substituents on nitrogen.
Future Research Directions
Synthetic Methodology Development
Future research on this compound could focus on:
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Development of more efficient and selective synthetic routes.
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Exploration of catalytic applications in various coupling reactions.
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Investigation of stereoselective transformations utilizing the compound's unique structural features.
Biological Evaluation
Potential biological research directions include:
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Screening for enzyme inhibitory properties, particularly against serine proteases and other nucleophilic enzymes.
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Evaluation as a building block for pharmacologically active compounds.
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Investigation of structure-activity relationships through systematic structural modifications.
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